molecular formula C25H18N2O5 B10871333 2-Oxo-2-phenylethyl 3-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate

2-Oxo-2-phenylethyl 3-{[(2-hydroxyquinolin-4-yl)carbonyl]amino}benzoate

Cat. No.: B10871333
M. Wt: 426.4 g/mol
InChI Key: LTGAZMVTAXTRBU-UHFFFAOYSA-N
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Description

2-OXO-2-PHENYLETHYL 3-{[(2-HYDROXY-4-QUINOLYL)CARBONYL]AMINO}BENZOATE is a complex organic compound that features a quinoline moiety, a benzoate ester, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 3-{[(2-HYDROXY-4-QUINOLYL)CARBONYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxy-4-quinolinecarboxylic acid with 3-aminobenzoic acid, followed by esterification with 2-oxo-2-phenylethanol. The reaction conditions often require the use of catalysts such as triethylamine and solvents like diphenyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 3-{[(2-HYDROXY-4-QUINOLYL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 3-{[(2-HYDROXY-4-QUINOLYL)CARBONYL]AMINO}BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 3-{[(2-HYDROXY-4-QUINOLYL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: A simpler analog with similar biological activities.

    4-Hydroxyquinoline: Another analog with potential therapeutic applications.

    Quinoline N-oxide: An oxidized derivative with distinct chemical properties.

Uniqueness

2-OXO-2-PHENYLETHYL 3-{[(2-HYDROXY-4-QUINOLYL)CARBONYL]AMINO}BENZOATE is unique due to its combination of a quinoline moiety, a benzoate ester, and a phenylethyl group. This structural complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C25H18N2O5

Molecular Weight

426.4 g/mol

IUPAC Name

phenacyl 3-[(2-oxo-1H-quinoline-4-carbonyl)amino]benzoate

InChI

InChI=1S/C25H18N2O5/c28-22(16-7-2-1-3-8-16)15-32-25(31)17-9-6-10-18(13-17)26-24(30)20-14-23(29)27-21-12-5-4-11-19(20)21/h1-14H,15H2,(H,26,30)(H,27,29)

InChI Key

LTGAZMVTAXTRBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

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